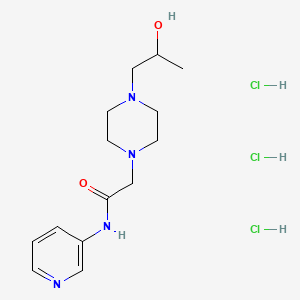
2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is a useful research compound. Its molecular formula is C14H25Cl3N4O2 and its molecular weight is 387.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H19Cl3N4O
- Molecular Weight : 356.67 g/mol
The presence of the piperazine moiety and hydroxyl group plays a significant role in its biological interactions.
Research indicates that compounds similar to 2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide exhibit a variety of mechanisms, primarily involving:
-
Heat Shock Protein 90 (Hsp90) Inhibition :
- Compounds with hydroxyl groups at specific positions on the piperazine ring have been shown to inhibit Hsp90, a critical chaperone protein involved in the stabilization and activation of numerous oncogenic proteins .
- The structure-activity relationship studies indicate that modifications to the piperazine structure can enhance Hsp90 inhibitory activity, making it a candidate for cancer therapeutics.
-
Autotaxin Inhibition :
- Similar compounds have been evaluated for their ability to inhibit autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, which is implicated in various pathological conditions including fibrosis and cancer .
- Inhibiting autotaxin can reduce LPA levels, potentially leading to therapeutic benefits in diseases characterized by excessive fibrosis.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of related compounds:
Case Study 1: Hsp90 Inhibition
A study conducted on a series of piperazine derivatives demonstrated that those with hydroxyl substitutions exhibited significant inhibition of Hsp90. The most promising derivative showed an IC50 value indicative of effective inhibition, suggesting potential for development as an anticancer agent .
Case Study 2: Autotaxin Inhibition in Pulmonary Fibrosis
Another investigation into related compounds revealed that inhibiting autotaxin resulted in decreased LPA levels in mouse models of pulmonary fibrosis. This suggests that compounds targeting this pathway may have therapeutic applications in managing fibrotic diseases .
属性
IUPAC Name |
2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-pyridin-3-ylacetamide;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2.3ClH/c1-12(19)10-17-5-7-18(8-6-17)11-14(20)16-13-3-2-4-15-9-13;;;/h2-4,9,12,19H,5-8,10-11H2,1H3,(H,16,20);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRJARMRHZECDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC(=O)NC2=CN=CC=C2)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














